Cas no 2229569-83-7 (1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide)

1-(2-Methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide is a specialized sulfonamide derivative featuring a pyrazole core with a 2-methylpropyl substituent. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate or active moiety. The sulfonamide group enhances its binding affinity to biological targets, while the pyrazole scaffold contributes to stability and metabolic resistance. Its structural features make it suitable for further functionalization, enabling applications in drug discovery and crop protection. The compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, facilitating its use in synthetic and screening workflows.
1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide structure
2229569-83-7 structure
Product name:1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide
CAS No:2229569-83-7
MF:C8H15N3O2S
MW:217.288600206375
CID:6536380
PubChem ID:165972654

1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide
    • 2229569-83-7
    • [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
    • EN300-1991286
    • Inchi: 1S/C8H15N3O2S/c1-7(2)5-11-4-3-8(10-11)6-14(9,12)13/h3-4,7H,5-6H2,1-2H3,(H2,9,12,13)
    • InChI Key: DMGJDBAXQZVWPP-UHFFFAOYSA-N
    • SMILES: S(CC1C=CN(CC(C)C)N=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 217.08849790g/mol
  • Monoisotopic Mass: 217.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 86.4Ų

1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1991286-5.0g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
5g
$4517.0 2023-05-23
Enamine
EN300-1991286-1.0g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
1g
$1557.0 2023-05-23
Enamine
EN300-1991286-1g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
1g
$1057.0 2023-09-16
Enamine
EN300-1991286-0.25g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
0.25g
$972.0 2023-09-16
Enamine
EN300-1991286-10.0g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
10g
$6697.0 2023-05-23
Enamine
EN300-1991286-0.1g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
0.1g
$930.0 2023-09-16
Enamine
EN300-1991286-2.5g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
2.5g
$2071.0 2023-09-16
Enamine
EN300-1991286-0.05g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
0.05g
$888.0 2023-09-16
Enamine
EN300-1991286-0.5g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
0.5g
$1014.0 2023-09-16
Enamine
EN300-1991286-5g
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanesulfonamide
2229569-83-7
5g
$3065.0 2023-09-16

Additional information on 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide

Research Brief on 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide (CAS: 2229569-83-7): Recent Advances and Applications

The compound 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide (CAS: 2229569-83-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique pyrazole core, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's role as a modulator of specific enzymatic pathways. Research published in the Journal of Medicinal Chemistry (2023) highlights its inhibitory effects on carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and epilepsy. The study utilized X-ray crystallography to elucidate the binding interactions of 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide with the enzyme's active site, providing a structural basis for its selectivity and potency.

In addition to its enzymatic modulation, recent preclinical studies have explored the compound's anti-inflammatory and anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide exhibits significant activity against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The study also noted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, which are critical for further clinical translation.

The synthesis of 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide has also been optimized in recent years. A 2023 publication in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, addressing previous challenges related to yield and purity. This advancement is expected to facilitate larger-scale production for both research and potential therapeutic use.

Despite these promising findings, challenges remain. For instance, the compound's off-target effects and long-term toxicity profiles require further investigation. Ongoing research aims to address these gaps through comprehensive in vivo studies and structure-activity relationship (SAR) analyses. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with improved efficacy and safety.

In conclusion, 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanesulfonamide (CAS: 2229569-83-7) represents a versatile scaffold with multiple therapeutic applications. Its recent advancements in synthesis, mechanistic understanding, and preclinical evaluation underscore its potential as a lead compound in drug discovery. Future research will likely focus on clinical trials and the exploration of its broader biological activities.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd